REACTION_SMILES
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[Cl:16][c:17]1[c:18]([OH:26])[n:19][cH:20][c:21]([N+:23](=[O:24])[O-:25])[cH:22]1.[OH2:27].[P:1]([Cl:2])([Cl:3])([Cl:4])=[O:5].[cH:6]1[cH:7][c:8]2[c:9]([n:10][cH:11][cH:12][cH:13]2)[cH:14][cH:15]1>>[Cl:3][c:18]1[c:17]([Cl:16])[cH:22][c:21]([N+:23](=[O:24])[O-:25])[cH:20][n:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cnc(O)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2ncccc2c1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cnc(Cl)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |